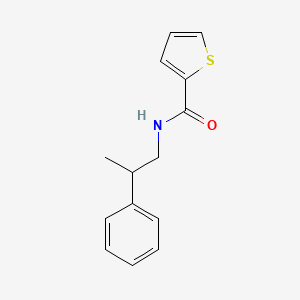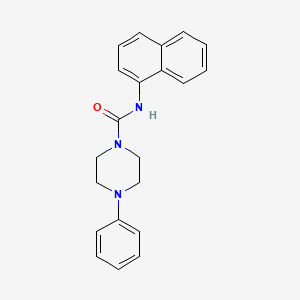![molecular formula C15H21ClN2O2 B4948106 3-chloro-4-methyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B4948106.png)
3-chloro-4-methyl-N-[3-(morpholin-4-yl)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-methyl-N-[3-(morpholin-4-yl)propyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methyl group, and a morpholine ring attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methyl-N-[3-(morpholin-4-yl)propyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylbenzoic acid and 3-(morpholin-4-yl)propylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 3-chloro-4-methylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with 3-(morpholin-4-yl)propylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-chloro-4-methyl-N-[3-(morpholin-4-yl)propyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine yields a secondary amine derivative.
Oxidation: Oxidation may lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of alcohols or amines.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
科学的研究の応用
3-chloro-4-methyl-N-[3-(morpholin-4-yl)propyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-chloro-4-methyl-N-[3-(morpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the morpholine ring and the benzamide core allows for specific interactions with biological macromolecules, influencing pathways such as signal transduction or metabolic processes.
類似化合物との比較
Similar Compounds
- 4-chloro-N-[3-(morpholin-4-yl)propyl]benzamide
- 3-chloro-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide
Uniqueness
3-chloro-4-methyl-N-[3-(morpholin-4-yl)propyl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both the chloro and methyl groups on the benzamide core, along with the morpholine ring, allows for unique interactions and reactivity compared to similar compounds.
特性
IUPAC Name |
3-chloro-4-methyl-N-(3-morpholin-4-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-12-3-4-13(11-14(12)16)15(19)17-5-2-6-18-7-9-20-10-8-18/h3-4,11H,2,5-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWIPBKAYOFSJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCN2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200563 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-N-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl]propan-2-amine;hydrochloride](/img/structure/B4948033.png)
![N~1~-allyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4948041.png)
![1-Chloro-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethylsulfanyl]benzene](/img/structure/B4948045.png)
![N-(3-methoxyphenyl)-3-{1-[3-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B4948054.png)


![5-cyclopropyl-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B4948092.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-4H-pyrazol-3-one](/img/structure/B4948097.png)
![Cyclohexyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4948108.png)
![(E)-N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide](/img/structure/B4948116.png)
![3-[3-[1-[(3-Methylpyridin-2-yl)methyl]pyrazol-3-yl]phenyl]benzonitrile](/img/structure/B4948131.png)
![3-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PROPYL ACETATE](/img/structure/B4948138.png)
![ethyl {5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4948142.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B4948158.png)
